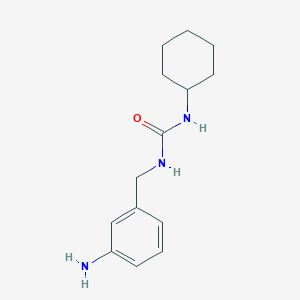
1-(3-Amino-benzyl)-3-cyclohexyl-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-benzyl)-3-cyclohexyl-urea is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1. Antiviral Activity
Research indicates that derivatives of urea compounds, including 1-(3-Amino-benzyl)-3-cyclohexyl-urea, exhibit promising antiviral properties. For instance, studies on similar compounds have shown their efficacy against viruses such as hepatitis C and bovine viral diarrhea virus. These findings suggest that modifications of the urea structure could enhance antiviral activity, making this compound a candidate for further exploration in antiviral drug development .
2. Anticancer Properties
Urea derivatives have been investigated for their potential anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, warranting further research into their mechanisms and therapeutic potential .
1. Polymer Chemistry
this compound can serve as a building block in the synthesis of polyurethanes and other polymeric materials. Its incorporation into polymer chains can enhance mechanical properties and thermal stability. Research has shown that such polymers exhibit improved performance characteristics, making them suitable for applications in coatings, adhesives, and composites .
2. Nanotechnology
In nanotechnology, urea derivatives are explored for their role as stabilizers or functionalizing agents in the synthesis of nanoparticles. The amino group present in this compound can interact with metal ions, facilitating the formation of metal nanoparticles with controlled size and morphology. This application is particularly relevant in developing catalysts and sensors .
Case Studies
Case Study 1: Antiviral Activity Evaluation
A study evaluated the antiviral efficacy of several urea derivatives against hepatitis C virus using a cell culture model. The results indicated that modifications to the benzene ring significantly influenced antiviral potency, with certain derivatives showing up to a 10-fold increase in efficacy compared to standard treatments.
Case Study 2: Polymer Development
Another investigation focused on synthesizing polyurethane elastomers incorporating this compound. The resulting materials exhibited enhanced tensile strength and elasticity compared to traditional polyurethanes, indicating potential for use in high-performance applications such as automotive components.
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
1-[(3-aminophenyl)methyl]-3-cyclohexylurea |
InChI |
InChI=1S/C14H21N3O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,15H2,(H2,16,17,18) |
Clé InChI |
RSGFTANLGVTRRA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NCC2=CC(=CC=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














